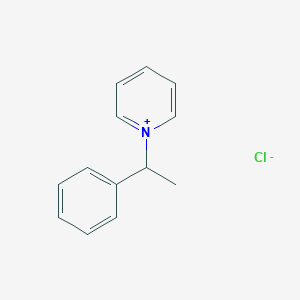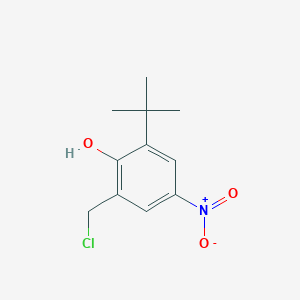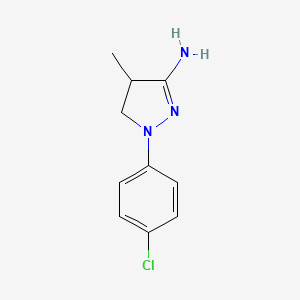
1-(1-Phenylethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium ion with a phenylethyl substituent, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1-phenylethyl chloride under acidic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the phenylethyl chloride, forming the pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile or dichloromethane to facilitate the reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding pyridine derivative .
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can participate in electrostatic interactions and hydrogen bonding with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Similar Compounds:
N-Methylpyridinium chloride: Similar in structure but with a methyl group instead of a phenylethyl group.
N-Benzylpyridinium chloride: Features a benzyl group, offering different reactivity and applications.
N-Phenylpyridinium chloride: Contains a phenyl group, providing unique properties compared to the phenylethyl derivative.
Uniqueness: this compound stands out due to its specific substituent, which imparts unique reactivity and interaction profiles. Its phenylethyl group enhances its utility in various applications, making it a versatile compound in both research and industrial settings .
Propiedades
| 79322-40-0 | |
Fórmula molecular |
C13H14ClN |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1 |
Clave InChI |
ZJXRZWKEDZKTJC-UHFFFAOYSA-M |
SMILES canónico |
CC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)



![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
